4-fluoro-5-phenyl-1H-pyrazole
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Overview
Description
4-Fluoro-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
4-Fluoro-5-phenyl-1H-pyrazole has several scientific research applications:
Future Directions
The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance. Thus, the synthesis of novel pyrazole derivatives, including “4-fluoro-5-phenyl-1H-pyrazole”, is an important area of research . Future studies may focus on improving the synthesis methods and exploring the potential applications of “this compound” in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of 4-fluorophenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic conditions can yield this compound .
Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles. This reaction can be catalyzed by various metal catalysts, such as copper or palladium, under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and oxidative aromatization has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 4-fluoro-5-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. For example, its binding to the human estrogen alpha receptor can inhibit the receptor’s activity, leading to anti-cancer effects . The compound can also interact with other proteins and enzymes, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar structure but with a naphthalen-1-yl group at position 3.
3,5-Disubstituted Pyrazoles: These compounds have different substituents at positions 3 and 5, leading to variations in their chemical and biological properties.
Uniqueness
4-Fluoro-5-phenyl-1H-pyrazole is unique due to the presence of both a fluorine atom and a phenyl group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the phenyl group contributes to its biological activity .
Properties
IUPAC Name |
4-fluoro-5-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKMSUCECRGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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